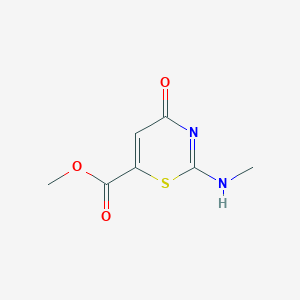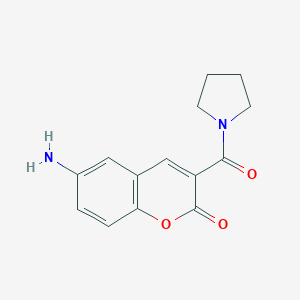
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound belongs to the coumarin family, which is a class of organic compounds that are widely used in the pharmaceutical industry for their diverse biological activities. Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been found to exhibit a range of pharmacological properties, including anticoagulant, anti-inflammatory, and antitumor activities.
Mechanism Of Action
The mechanism of action of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, involves the inhibition of various enzymes and signaling pathways. It inhibits vitamin K epoxide reductase, which is involved in the synthesis of vitamin K-dependent clotting factors, leading to anticoagulant activity. It also inhibits the production of prostaglandins and leukotrienes by inhibiting cyclooxygenase and lipoxygenase enzymes, respectively, leading to anti-inflammatory activity. Furthermore, it induces apoptosis and inhibits cell proliferation by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical And Physiological Effects
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been found to exhibit a range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It also inhibits platelet aggregation and thrombus formation, leading to anticoagulant activity. Moreover, it has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages And Limitations For Lab Experiments
One of the advantages of using coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, in lab experiments is its diverse pharmacological activities, which make it a useful tool for studying various biological processes. Additionally, its synthesis method is relatively simple and can be performed using commercially available reagents. However, one of the limitations of using coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, is its potential toxicity, which may limit its use in certain experiments. Moreover, its solubility in water is relatively low, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the study of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-. One of the potential areas of research is its use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, its potential as a lead compound for the development of new drugs with improved pharmacological activities can be explored. Moreover, its mechanism of action can be further elucidated to better understand its diverse biological effects. Finally, its toxicity and bioavailability can be studied to optimize its use in various experiments.
Synthesis Methods
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, can be synthesized using various methods. One of the commonly used methods involves the reaction of 6-amino-3-pyridinecarboxylic acid with pyrrolidine-1-carbonyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, as a white solid with a yield of up to 60%.
Scientific Research Applications
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been extensively studied for its potential pharmacological activities. It has been found to exhibit anticoagulant activity by inhibiting the activity of vitamin K epoxide reductase, which is involved in the synthesis of vitamin K-dependent clotting factors. Additionally, coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been found to possess anti-inflammatory activity by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Moreover, it has been reported to have antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
CAS RN |
18144-55-3 |
|---|---|
Product Name |
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)- |
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
6-amino-3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H14N2O3/c15-10-3-4-12-9(7-10)8-11(14(18)19-12)13(17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6,15H2 |
InChI Key |
JMMNFKYSQYCWBR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Other CAS RN |
18144-55-3 |
synonyms |
6-Amino-3-(pyrrolidin-1-ylcarbonyl)coumarin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



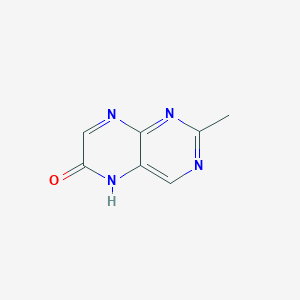


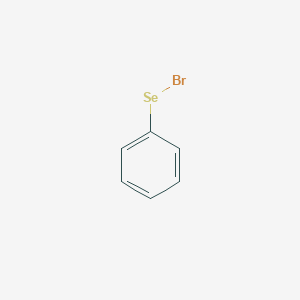

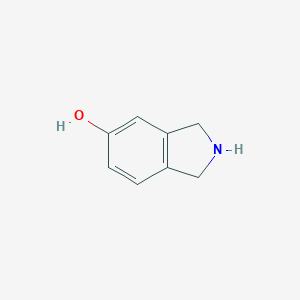
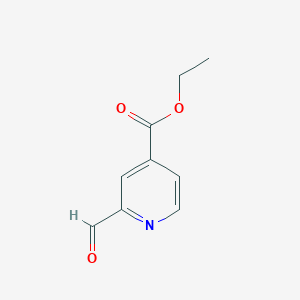
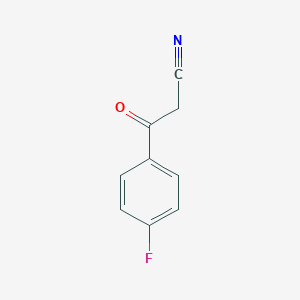
![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)
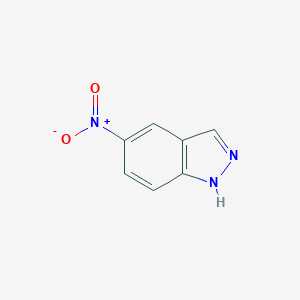
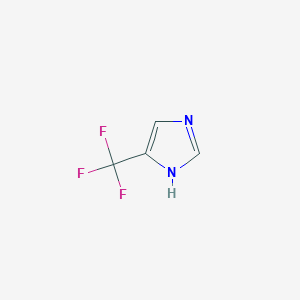
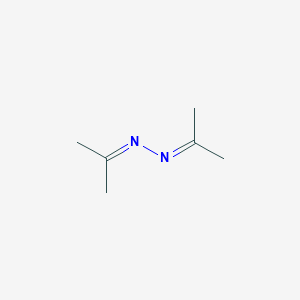
![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)
